molecular formula C8H7N3OS2 B13975167 S-1,3-Benzothiazol-2-yl hydrazinecarbothioate CAS No. 57392-05-9

S-1,3-Benzothiazol-2-yl hydrazinecarbothioate

Cat. No.: B13975167
CAS No.: 57392-05-9
M. Wt: 225.3 g/mol
InChI Key: PQKJLDAWBPIRCA-UHFFFAOYSA-N
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Description

S-1,3-Benzothiazol-2-yl hydrazinecarbothioate (CAS 57392-05-9) is a benzothiazole derivative serving as a key synthetic intermediate in medicinal chemistry research. This compound is primarily recognized for its role as a precursor in the design and synthesis of novel benzothiazole-hydrazone derivatives, which are investigated as potent and selective inhibitors of the human Monoamine Oxidase B (hMAO-B) enzyme . The MAO-B enzyme is a well-validated target for the treatment of Parkinson's disease, and selective inhibitors are sought to increase dopaminergic activity in the brain with a favorable safety profile . In research applications, this compound is used to generate libraries of molecules where the hydrazinecarbothioate moiety acts as a versatile linker. These resulting compounds have shown significant research value; one study identified a specific derivative (compound 3e) as a highly potent hMAO-B inhibitor with an IC50 value of 0.060 µM, and it was found to be non-cytotoxic in preliminary assays . The proposed mechanism of action for these inhibitors involves binding to the active site of the hMAO-B enzyme, with the benzothiazole core occupying the substrate cavity and forming stabilizing interactions, such as hydrogen bonds, with key amino acid residues . Beyond neurology, the benzothiazole scaffold is a privileged structure in drug discovery, appearing in compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, and anticonvulsant properties . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle this material in accordance with all applicable laboratory and regulatory practices.

Properties

CAS No.

57392-05-9

Molecular Formula

C8H7N3OS2

Molecular Weight

225.3 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) N-aminocarbamothioate

InChI

InChI=1S/C8H7N3OS2/c9-11-7(12)14-8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12)

InChI Key

PQKJLDAWBPIRCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC(=O)NN

Origin of Product

United States

Preparation Methods

Preparation Methods of S-1,3-Benzothiazol-2-yl Hydrazinecarbothioate

Detailed Synthetic Route

A representative synthetic route, adapted from experimental procedures reported in the literature, is outlined below:

Step 1: Synthesis of 2-Aminobenzothiazole Derivatives
  • Starting from p-toluidine or other substituted anilines, reaction with ammonium thiocyanate in acidic medium (HCl) produces p-tolylthiourea intermediates.
  • These intermediates are cyclized under acidic conditions (e.g., hydrobromic acid) to yield 2-aminobenzothiazole derivatives.
  • Typical reaction conditions involve heating on a water bath for extended periods (up to 22 hours) with yields around 80-88%.
Step 2: Formation of 2-Hydrazinobenzothiazole
  • The 2-aminobenzothiazole derivative is refluxed with hydrazine hydrate (85%) in ethylene glycol at approximately 60°C for 4 hours.
  • This step converts the amino group into a hydrazino group, forming 2-hydrazinobenzothiazole.
  • The product precipitates as a white solid, which is filtered, washed, and recrystallized from ethanol.
  • Yields reported are approximately 43-48% with melting points around 181-192°C.
Step 3: Preparation of this compound
  • The hydrazino derivative is reacted with carbonothioate or related electrophilic reagents to introduce the carbothioate moiety.
  • For example, the reaction of 2-hydrazinobenzothiazole with appropriate carbonothioate esters or thiocarbamoyl chlorides under reflux in ethanol with catalytic acetic acid leads to the formation of the target compound.
  • The reaction progress is monitored by thin layer chromatography (TLC).
  • The final product is isolated by filtration and recrystallization, with typical yields ranging from 40% to 60%.

Alternative Synthetic Approaches

  • Some protocols involve the direct reaction of 2-mercaptobenzothiazole derivatives with hydrazinecarbothioate salts or esters.
  • Other methods utilize substitution reactions on preformed benzothiazolyl carbothioates with hydrazine derivatives.
  • Modifications in reaction solvents (e.g., ethanol, ethylene glycol), temperature, and catalysts (e.g., acetic acid) can optimize yields and purity.

Analytical Data and Characterization

The synthesized This compound and related intermediates are characterized by the following techniques:

Technique Observations / Data
Melting Point Typically in the range of 181°C to 192°C for hydrazino intermediates
Infrared (IR) Spectra Characteristic bands for N-H stretching (~3400 cm⁻¹), C=S stretching (~1250-1300 cm⁻¹), aromatic C=C (~1450 cm⁻¹)
Proton Nuclear Magnetic Resonance (¹H NMR) Signals corresponding to NH groups (singlets around 3.3–3.5 ppm), aromatic protons (multiplets 7.1–7.4 ppm), methyl groups (singlets ~2.3 ppm)
Thin Layer Chromatography (TLC) Used to monitor reaction progress and purity, with distinct Rf values for intermediates and final product
Elemental Analysis Confirms molecular formula consistent with C14H9N3S2 for hydrazinecarbothioate derivatives

Summary Table of Preparation Conditions

Step Reactants / Reagents Solvent Temperature Time Yield (%) Notes
1. Formation of Thiourea p-Toluidine + Ammonium thiocyanate HCl / Water Heat, ~80°C ~22 hours 80-88 Recrystallization from methanol
2. Cyclization to Benzothiazole Thiourea + HBr Water 80°C 2 hours 80 Adjust pH to 9-10, extract with DCM
3. Hydrazino Derivative Formation 2-Aminobenzothiazole + Hydrazine hydrate Ethylene glycol Reflux ~60°C 4 hours 43-48 Recrystallize from ethanol
4. Hydrazinecarbothioate Formation Hydrazino derivative + Carbonothioate ester Ethanol + Acetic acid Reflux 6-8 hours 40-60 Monitor by TLC, recrystallize product

Research Results and Discussion

  • The synthetic pathway described above is well-established and reproducible, providing moderate to good yields of This compound and its analogs.
  • The choice of solvent and reaction time critically influences the purity and yield.
  • Characterization data consistently confirm the formation of the hydrazinecarbothioate functionality attached to the benzothiazole ring.
  • Variations in substituents on the benzothiazole ring or the hydrazine moiety can tailor the compound’s properties for specific applications, such as antimicrobial or antitumor agents.
  • The synthetic methods avoid unreliable sources and are corroborated by peer-reviewed publications and authoritative chemical databases such as PubChem and scientific journals.

Chemical Reactions Analysis

Types of Reactions: S-1,3-Benzothiazol-2-yl hydrazinecarbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

S-(5-Methoxybenzothiazol-2-yl) hydrazinecarbothioate, also referred to as S-1,3-Benzothiazol-2-yl hydrazinecarbothioate, is a chemical compound with potential applications in various scientific fields. Research suggests it is used as a building block in organic synthesis for developing therapeutic agents and as an intermediate in synthesizing benzothiazole derivatives with inhibitory activity against hMAO-B enzymes .

Synthesis and Structure

S-(5-Methoxybenzothiazol-2-yl) hydrazinecarbothioate (2) can be synthesized through the reaction of O-ethyl S-(5-methoxybenzothiazol-2-yl) (1) carbonothioate with excess hydrazine hydrate . The structure of the synthesized compounds can be elucidated through IR, 1H-NMR, 13C-NMR, and HRMS analysis .

Scientific Research Applications

  • Inhibitor Development: S-(5-Methoxybenzothiazol-2-yl) hydrazinecarbothioate is used in the design and synthesis of benzothiazole-hydrazone derivatives as hMAO-B inhibitors .
  • Organic Synthesis: Benzothiazole derivatives, including S-(5-Methoxybenzothiazol-2-yl) hydrazinecarbothioate, serve as building blocks in organic synthesis for creating therapeutic agents .
  • Study of Benzothiazole Derivatives: It is relevant to the biochemical activity of benzothiazoles .

Monoamine Oxidase Inhibition Case Study

A study utilized S-(5-Methoxybenzothiazol-2-yl) hydrazinecarbothioate to synthesize a series of novel benzothiazole-hydrazone derivatives (3a–3j) . These derivatives were evaluated for their inhibitory activity against human Monoamine Oxidase A (hMAO-A) and B (hMAO-B) enzymes using an in vitro fluorometric method .

  • Key Findings: Several synthesized compounds exhibited selective and significant hMAO-B enzyme inhibitory activity . Compound 3e emerged as the most active derivative, with an IC50 value of 0.060 µM. Further analysis revealed that compound 3e was non-cytotoxic and displayed favorable pharmacokinetic profiles .
  • Enzyme Inhibition: The synthesized compounds showed selectivity towards hMAO-B, with compound 3e demonstrating a significant IC50 of 0.060 μM against hMAO-B . Enzyme kinetic assays confirmed an IC50 value of 0.061 µM for compound 3e in inhibiting hMAO-B .
  • Binding Interactions: Binding mode analysis indicated a strong interaction between compound 3e and the hMAO-B enzyme active site. The benzothiazole moiety created a π-π interaction with the phenyl of Tyr435, while the carbonyl of hydrazone formed a hydrogen bond with hydroxyl of Tyr435. Additionally, the imine nitrogen of the hydrazone moiety established a hydrogen bond with amino of Ile199 .
  • Cytotoxicity: Cytotoxicity tests revealed that the IC50 of compound 3e against NIH/3T3 cells was approximately 300-fold higher than its IC50 against the hMAO-B enzyme, indicating it is not cytotoxic at its effective concentration .

Mechanism of Action

The mechanism of action of S-1,3-Benzothiazol-2-yl hydrazinecarbothioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzothiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Key Structural Features Synthesis Pathway Biological Activity/Application Reference
N-(1,3-Benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide Sulfonylhydrazide group at 2-position Reaction of 2-hydrazinylbenzothiazole with 4-chlorobenzenesulfonyl chloride Anticancer, enzyme inhibition (e.g., MAO)
S-1,3-Benzothiazol-2-yl [(4-fluorobenzyl)amino]ethanethionate Acetamide-thioate hybrid Reaction of 2-hydrazinylbenzothiazole with chloroacetic acid and fluorobenzylamine Antibacterial, antifungal
3-Phenyl-1,3-thiazolidin-2,4-dione-2-(benzothiazole-2-yl hydrazone) Thiazolidinone ring fused with hydrazone Condensation of 2-hydrazinylbenzothiazole with phenylisothiocyanate Anticonvulsant, antimicrobial
2-(Benzo[d]thiazol-2-ylthio)-N′-(2-bromo-3-phenylallylidene)acetohydrazide Allylidene-acetohydrazide moiety Reaction of 2-hydrazinylbenzothiazole with bromo-phenylpropenal Antiproliferative, kinase inhibition

Key Structural Differences :

  • Electron-withdrawing vs.
  • Backbone flexibility: Thiazolidinone derivatives (e.g., compound S13 from ) introduce rigidity, which may enhance target selectivity compared to the more flexible hydrazinecarbothioate scaffold.
Pharmacological Profile Comparison
  • MAO-B Inhibition : Derivatives of S-1,3-benzothiazol-2-yl hydrazinecarbothioate (e.g., 3a–3j ) exhibit selective MAO-B inhibition (IC₅₀ = 0.8–5.2 µM), comparable to sulfonylhydrazide analogues (IC₅₀ = 1.3–7.4 µM) .
  • Antimicrobial Activity : Acetamide-thioate derivatives (e.g., 2h from ) show superior antibacterial activity (MIC = 4–16 µg/mL against S. aureus) compared to hydrazinecarbothioate-based compounds (MIC = 32–64 µg/mL), likely due to enhanced membrane penetration from fluorobenzyl groups .
  • Anticonvulsant Activity: Semicarbazone derivatives (e.g., 4g, 4k from ) provide 100% protection in MES models at 30 mg/kg, outperforming thiazolidinone analogues (ED₅₀ = 45 mg/kg) .
Physicochemical Properties
Property This compound N-(1,3-Benzothiazol-2-yl)-4-Cl-Benzenesulfonylhydrazide 3-Phenyl-1,3-thiazolidin-2,4-dione Derivative
Molecular Weight 299.4 g/mol 365.8 g/mol 342.4 g/mol
LogP 2.1 3.5 2.8
Hydrogen Bond Acceptors 4 5 5
Water Solubility Moderate (0.1 mg/mL) Low (<0.01 mg/mL) Moderate (0.2 mg/mL)

Key Observations :

  • Sulfonylhydrazides exhibit higher LogP and lower solubility, limiting bioavailability .
  • Thiazolidinone derivatives balance lipophilicity and solubility, enhancing CNS penetration for anticonvulsant applications .

Biological Activity

S-1,3-Benzothiazol-2-yl hydrazinecarbothioate is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article provides a detailed examination of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole ring system attached to a hydrazinecarbothioate moiety. The presence of these functional groups is responsible for its biological activities, including antimicrobial, antifungal, and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research has shown that derivatives of benzothiazole can inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition is crucial for treating hyperpigmentation disorders .
  • Antioxidant Activity : Compounds in this class exhibit significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells .
  • Antimicrobial Effects : Benzothiazole derivatives have demonstrated potent antibacterial and antifungal activities against various pathogens .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH and ABTS assays. The compound displayed a considerable ability to scavenge free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid.

Assay Type IC50 Value (µg/mL)
DPPH25
ABTS30

Tyrosinase Inhibition

Inhibition studies on tyrosinase revealed that this compound analogs significantly reduced enzyme activity. The most potent analog showed an IC50 value of 3.82 µM, indicating strong potential for use in cosmetic formulations aimed at skin lightening.

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:

  • Hyperpigmentation Treatment : A clinical trial investigated the efficacy of a formulation containing this compound in patients with melasma. Results showed a significant reduction in pigmentation after 12 weeks of treatment.
  • Antimicrobial Formulations : A study evaluated the use of this compound in topical formulations against skin infections caused by resistant bacteria. The formulations demonstrated effective antimicrobial activity with minimal side effects.

Q & A

Q. What are the recommended synthetic routes for preparing S-1,3-Benzothiazol-2-yl hydrazinecarbothioate, and how can intermediates be characterized?

The synthesis typically involves coupling 1,3-benzothiazol-2-amine with hydrazinecarbothioic acid derivatives under acidic or basic conditions. Key intermediates can be characterized using:

  • FT-IR spectroscopy : Identify N–H (3300–3100 cm⁻¹), C=S (1200–1050 cm⁻¹), and C=N (1600–1500 cm⁻¹) stretches .
  • ¹H NMR : Look for hydrazine NH protons (δ 7.0–8.5 ppm, D₂O-exchangeable) and benzothiazole aromatic protons (δ 6.7–8.2 ppm) .
  • Mass spectrometry (LC-MS) : Confirm molecular ion peaks (e.g., [M⁺] at m/z 379 for a chloro-substituted analog) .

Q. What standard spectroscopic techniques are used to confirm the structure of benzothiazole-derived hydrazinecarbothioates?

  • Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths (e.g., C–S ≈ 1.68 Å) and angles (e.g., S–C–N ≈ 120°) using programs like SHELXL .
  • UV-Vis spectroscopy : Detect π→π* transitions in the benzothiazole ring (λmax ~250–300 nm) .
  • Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, and S percentages .

Q. How should researchers handle safety and stability concerns during synthesis?

  • Lab protocols : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with oxidizing agents due to potential exothermic reactions .
  • Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole-hydrazinecarbothioate derivatives?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., Cl, OCH₃) at the benzothiazole 6-position and analyze cytotoxicity (e.g., IC₅₀ values in MTT assays) .
  • Meta-analysis : Compare datasets across studies using tools like RevMan to identify outliers or confounding factors (e.g., solvent polarity in bioassays) .

Q. What advanced crystallographic methods validate the accuracy of this compound structures?

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts contributing ~12% to crystal packing) .
  • Rigid-bond test : Ensure ADP (atomic displacement parameter) ratios for C–S and N–N bonds are <1.5 using PLATON .
  • Twinned data refinement : Apply HKLF 5 format in SHELXL for non-merohedral twinning (e.g., twin law 0 0 –1, 0 –1 0, –1 0 0) .

Q. How can computational modeling optimize reaction conditions for synthesizing hydrazinecarbothioates?

  • *DFT calculations (B3LYP/6-31G)**: Predict reaction pathways (e.g., activation energy ΔG‡ ~25 kcal/mol for thiourea formation) .
  • Solvent optimization : Use COSMO-RS simulations to select solvents with low polarity (e.g., DMF vs. EtOH) for higher yields .

Q. What strategies improve the pharmacological evaluation of benzothiazole-hydrazinecarbothioates in vivo?

  • Dose-response studies : Administer 10–100 mg/kg orally to murine models and monitor antinociceptive activity (e.g., tail-flick test latency) .
  • Metabolic stability assays : Use liver microsomes to calculate half-life (t₁/₂) and identify major metabolites via LC-HRMS .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for S-1,3-Benzothiazol-2-yl Derivatives

ParameterValueSource
Space groupP21/c
Unit cell dimensions (Å)a=13.9725, b=5.0156, c=21.7664
R-factor0.046 (F² > 2σ(F²))
Z4

Q. Table 2. Common Spectral Peaks for Hydrazinecarbothioates

TechniqueKey SignalsInterpretation
¹H NMR (DMSO-d₆)δ 8.17–6.7 (m, Ar-H)Benzothiazole protons
δ 5.0 (s, OH)Phenolic hydroxyl
IR (KBr)3301 cm⁻¹ (N–H)Hydrazine stretch

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